molecular formula C16H19NO5 B6661073 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid

1-(3,4-dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid

Cat. No.: B6661073
M. Wt: 305.32 g/mol
InChI Key: IBVAQMOZOQNKOB-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydro-isochromene ring and a hydroxypiperidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the isochromene ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypiperidine moiety can be introduced through subsequent reactions involving hydroxylating agents and protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Potential use in studying biological pathways and interactions.

  • Medicine: Investigated for its therapeutic properties, including potential anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypiperidine moiety may interact with enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • Isochromene derivatives: Other compounds with isochromene rings.

  • Piperidine derivatives: Compounds containing piperidine rings with various substituents.

Uniqueness: 1-(3,4-dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromene-1-carbonyl)-4-hydroxypiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-14(17-8-6-16(21,7-9-17)15(19)20)13-12-4-2-1-3-11(12)5-10-22-13/h1-4,13,21H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVAQMOZOQNKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)N3CCC(CC3)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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